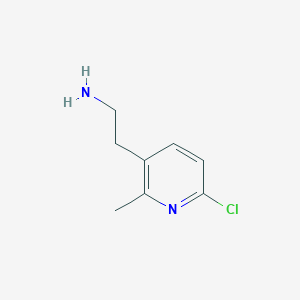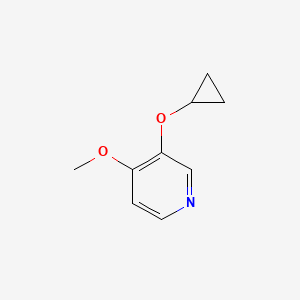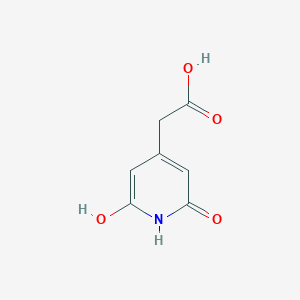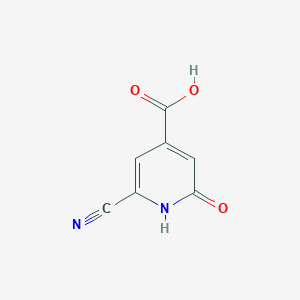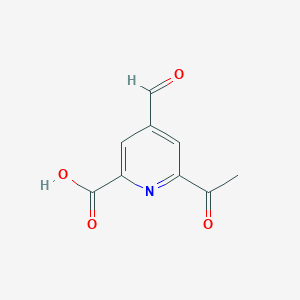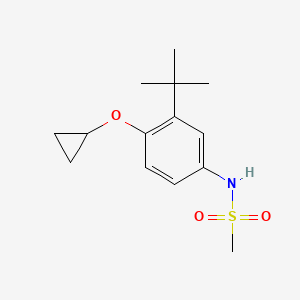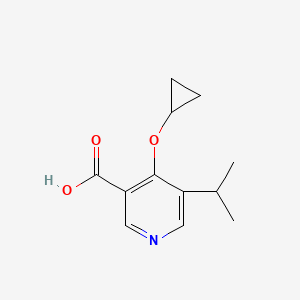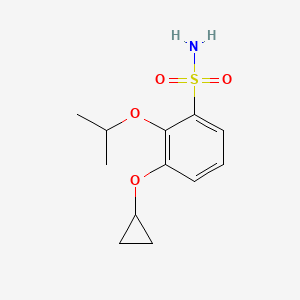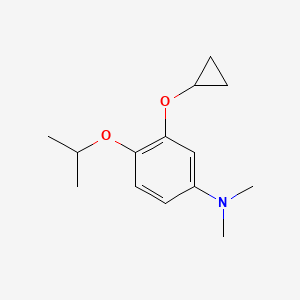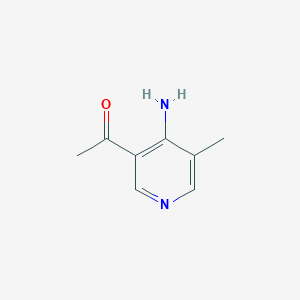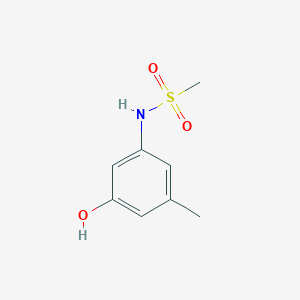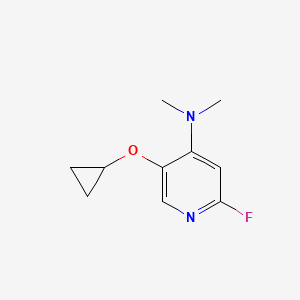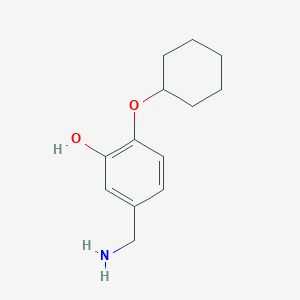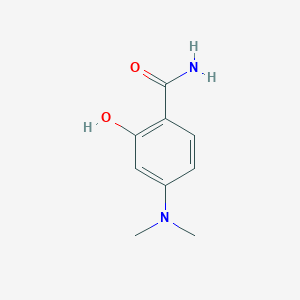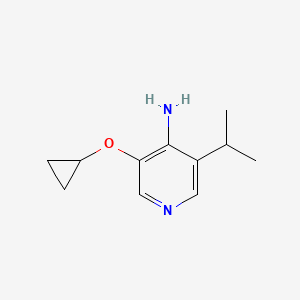
3-Cyclopropoxy-5-isopropylpyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-CYCLOPROPOXY-5-(PROPAN-2-YL)PYRIDIN-4-AMINE is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group and a propan-2-yl group attached to a pyridin-4-amine core. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Análisis De Reacciones Químicas
3-CYCLOPROPOXY-5-(PROPAN-2-YL)PYRIDIN-4-AMINE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Aplicaciones Científicas De Investigación
3-CYCLOPROPOXY-5-(PROPAN-2-YL)PYRIDIN-4-AMINE is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-CYCLOPROPOXY-5-(PROPAN-2-YL)PYRIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-CYCLOPROPOXY-5-(PROPAN-2-YL)PYRIDIN-4-AMINE can be compared with other similar compounds, such as:
5-Cyclopropoxy-4-(propan-2-YL)pyridin-3-amine: This compound has a similar structure but differs in the position of the functional groups.
4-Cyclopropoxy-5-(propan-2-YL)pyridin-3-amine: Another similar compound with slight variations in the functional group positions.
Propiedades
Fórmula molecular |
C11H16N2O |
|---|---|
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-5-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C11H16N2O/c1-7(2)9-5-13-6-10(11(9)12)14-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,12,13) |
Clave InChI |
OVFWXXSIWKLNNU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CN=CC(=C1N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


